molecular formula C7H4ClNO3S2 B1309548 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride CAS No. 62425-99-4

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Cat. No.: B1309548
CAS No.: 62425-99-4
M. Wt: 249.7 g/mol
InChI Key: XTLMRZGHSSZIIR-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS: 62425-99-4) is a sulfonyl chloride derivative of the benzothiazole heterocycle. Its molecular formula is C₇H₄ClNO₃S₂, with a molecular weight of 273.71 g/mol (calculated). The compound features a sulfur atom in the thiazole ring and a reactive sulfonyl chloride (-SO₂Cl) group at position 6, making it a versatile intermediate in organic synthesis, particularly for forming sulfonamides .

Properties

IUPAC Name

2-oxo-3H-1,3-benzothiazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLMRZGHSSZIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406719
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62425-99-4
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
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Preparation Methods

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the inhibition of enzymes and the modification of proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

The following structurally related compounds are analyzed:

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS: Not explicitly listed; Ref: 10-F507089).

2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS: 27685-90-1).

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride 62425-99-4 C₇H₄ClNO₃S₂ 273.71 Not reported Thiazole ring (S, N), -SO₂Cl at position 6
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride - C₈H₆ClNO₃S₂ 287.76 Not reported Methyl substitution at position 3
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride 27685-90-1 C₇H₄ClNO₄S 233.63 180–182 Oxazole ring (O, N), -SO₂Cl at position 6

Notes:

  • The benzoxazole analog replaces sulfur with oxygen in the heterocycle, reducing electron density and altering polarity .
Electronic Effects
  • Benzothiazole vs. Benzoxazole : The sulfur atom in benzothiazole confers greater electron richness compared to the oxygen in benzoxazole. This difference influences nucleophilic substitution reactions at the sulfonyl chloride group, with benzothiazole derivatives generally exhibiting higher reactivity .
  • Methyl Substitution : The 3-methyl group in the benzothiazole derivative may sterically hinder reactions at the sulfonyl chloride site, reducing reactivity compared to the unsubstituted parent compound .

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 62425-99-4) is a chemical compound with significant potential in biological research and applications. Its structure, featuring a benzothiazole core, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in enzyme inhibition, and comparative studies with related compounds.

The compound has the molecular formula C7H4ClNO3S2C_7H_4ClNO_3S_2 and a molecular weight of approximately 249.69 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable intermediate for various chemical transformations and biological applications.

PropertyValue
Molecular FormulaC7H4ClNO3S2
Molecular Weight249.69 g/mol
CAS Number62425-99-4

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor . Compounds with similar structures have been shown to interact with various biological pathways, indicating that this compound may engage with multiple cellular targets. Its mechanism likely involves nucleophilic aromatic substitution reactions with biological macromolecules, leading to inhibition of specific enzymes or pathways.

Enzyme Inhibition

Research indicates that benzothiazole derivatives exhibit diverse biological activities, particularly in enzyme inhibition. For instance, studies have shown that compounds structurally related to this compound can inhibit enzymes involved in critical biochemical pathways. This suggests potential applications in drug development for diseases where enzyme modulation is beneficial .

Comparative Studies

Comparative analysis with other benzothiazole derivatives reveals that while they share structural similarities, their biological activities can vary significantly based on functional group modifications. For instance:

Compound NameBiological Activity
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chlorideEnzyme inhibition
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chlorideAnticancer properties
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylateAntimicrobial effects

These comparisons highlight the importance of specific functional groups in determining the biological activity of benzothiazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of benzothiazole derivatives:

  • Anticonvulsant Activity : Some thiazole-integrated compounds have shown promising anticonvulsant properties in animal models. This suggests that modifications to the benzothiazole structure could yield compounds with therapeutic potential against seizures .
  • Antiproliferative Effects : Research has indicated that certain benzothiazoles exhibit significant growth-inhibitory effects on cancer cell lines such as HT29 and Jurkat cells. The presence of specific substituents on the phenyl ring was found crucial for enhancing cytotoxic activity .

Q & A

Q. What are the established synthetic routes for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, and what reagents are critical for high yields?

The compound is typically synthesized via chlorosulfonation of the parent benzothiazole derivative. A common method involves reacting 2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid at controlled temperatures (0°C to room temperature). For example, analogous procedures for similar sulfonyl chlorides (e.g., benzo[cd]indole derivatives) use chlorosulfonic acid to introduce the sulfonyl chloride group, achieving yields of ~38% after purification . Optimization of reaction time and stoichiometry of chlorosulfonic acid is critical to minimize side reactions like over-sulfonation .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are primary tools for confirming functional groups, such as the sulfonyl chloride (-SO₂Cl) and carbonyl (C=O) moieties . Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof; for example, related benzothiazole derivatives have been characterized with R-factors as low as 0.045, confirming bond lengths and angles .

Q. How can researchers ensure purity and stability during storage?

The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Storage under inert atmospheres (argon or nitrogen) in amber glass containers at -20°C is recommended. Purity (>97%) can be maintained using vacuum-sealed packaging, as noted for structurally similar sulfonyl chlorides . Regular analysis via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is advised to monitor degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters, respectively. For example, reactions with anilines in dimethylformamide (DMF) and triethylamine (Et₃N) yield N-substituted sulfonamides, with DMAP (4-dimethylaminopyridine) often enhancing reaction rates by activating the sulfonyl chloride electrophile . Computational studies (e.g., InChI-derived electrostatic potential maps) suggest the sulfur atom’s high electrophilicity drives this reactivity .

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies in yields (e.g., 38% vs. higher yields in small-scale trials) often arise from inefficient heat dissipation or incomplete mixing in larger batches. A systematic approach involves:

  • Comparing kinetic data (e.g., reaction progress via TLC at different scales) .
  • Adjusting solvent ratios (e.g., THF/Et₃N mixtures) to improve solubility .
  • Using flow chemistry systems to maintain consistent temperature and mixing .

Q. What strategies optimize the synthesis of sulfonamide derivatives for biological activity studies?

Advanced functionalization requires screening diverse nucleophiles under controlled conditions. For instance:

  • Temperature control : Reactions at 55°C with copper iodide catalysts improve coupling efficiency in Pd-mediated cross-couplings .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines .
  • Protecting groups : Temporary protection of the benzothiazole carbonyl group prevents unwanted side reactions during sulfonamide formation .

Q. How do computational models predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations using molecular descriptors (e.g., InChIKey-derived parameters) can simulate reaction pathways. For example, studies on analogous sulfonyl chlorides predict regioselectivity in electrophilic aromatic substitutions based on electron density maps . Molecular docking models further aid in designing derivatives with enhanced binding affinity for biological targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 2
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2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.